molecular formula C10H14N2O B1315372 3-(Piperidin-4-yloxy)pyridine CAS No. 310881-48-2

3-(Piperidin-4-yloxy)pyridine

Cat. No. B1315372
M. Wt: 178.23 g/mol
InChI Key: URPWHVAXGCXZOR-UHFFFAOYSA-N
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Description

“3-(Piperidin-4-yloxy)pyridine” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a molecular weight of 178.23 and its SMILES string is C1CC (CCN1)Oc2cccnc2 .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for “3-(Piperidin-4-yloxy)pyridine” is 1S/C10H14N2O/c1-2-10 (8-12-5-1)13-9-3-6-11-7-4-9/h1-2,5,8-9,11H,3-4,6-7H2 . This indicates that it is a heterocyclic compound with a piperidine ring attached to a pyridine ring via an oxygen atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Piperidin-4-yloxy)pyridine” include a molecular weight of 178.23 . Its SMILES string, which represents its structural formula, is C1CC (CCN1)Oc2cccnc2 .

Scientific Research Applications

Synthesis and Chemical Properties

3-(Piperidin-4-yloxy)pyridine and its derivatives are significant in the field of synthetic chemistry, particularly for creating complex chemical structures. For instance, a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a structurally related compound, was proposed, highlighting its importance in medicinal chemistry (Smaliy et al., 2011). Moreover, the synthesis of various pyridine derivatives, including those involving piperidine rings, remains a subject of extensive research due to their wide spectrum of biological activity and potential use in pharmaceuticals and agrochemistry (Ivanova et al., 2021).

Bioactive Templates for Medicinal Chemistry

Piperidine derivatives, including those linked to pyridine structures, have been explored as bioactive templates in medicinal chemistry. These compounds are versatile intermediates for making a broad range of amines containing a substituted piperidine subunit, which are valuable for pharmaceutical applications (Acharya & Clive, 2010). Additionally, some derivatives have shown potential as anticancer agents due to their anti-angiogenic and DNA cleavage activities (Kambappa et al., 2017).

Quantum Chemical and Molecular Dynamic Studies

The properties of piperidine derivatives have also been studied through quantum chemical calculations and molecular dynamics simulations. Such studies are crucial in predicting the interaction of these compounds with various materials, as demonstrated in research on their inhibition efficiencies on the corrosion of iron (Kaya et al., 2016).

Volumetric Properties in Aqueous Solutions

Understanding the interaction of piperidine derivatives with solvents is essential in various applications. Research into the volumetric properties of aqueous solutions of pyridine and piperidine derivatives, like 3-(Piperidin-4-yloxy)pyridine, provides insights into their behavior in different environments, which is crucial for their application in chemical and pharmaceutical processes (Kul et al., 2013).

Insecticidal Applications

Pyridine derivatives, including those with piperidine rings, have been explored for their potential use as insecticides. The synthesis and toxicity assessment of these compounds against various pests underline their potential application in agriculture (Bakhite et al., 2014).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Piperidine derivatives, including “3-(Piperidin-4-yloxy)pyridine”, continue to be a significant area of research in the pharmaceutical industry . They are used in the synthesis of a wide variety of drugs, and the development of new synthesis methods is an ongoing area of study .

properties

IUPAC Name

3-piperidin-4-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9/h1-2,5,8-9,11H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPWHVAXGCXZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477779
Record name 3-(Piperidin-4-yloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-4-yloxy)pyridine

CAS RN

310881-48-2
Record name 3-(Piperidin-4-yloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A cold (0-5° C.), stirring solution of 3-(N-(tert-butoxycarbonyl)-4-piperidinyloxy)pyridine (500 mg, 1.796 mmol) in anisole (8 mL) was treated with trifluoroacetic acid (8 mL, 11.84 g, 103.8 mmol). The resulting solution was stirred for 30 min. The volatiles were removed on a rotary evaporator, and the residue was neutralized and basified to pH 9 with solid K2CO3 and water. The mixture was extracted with chloroform (4×20 mL). The combined chloroform extracts were dried (K2CO3), filtered and concentrated. The crude product was purified by column chromatography over silica gel, eluting with chloroform-acetone (9:1, v/v). Selected fractions were collected and concentrated to give 260 mg (81.2%) of an off-white, viscous liquid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Yamaki, H Yamada, A Nagashima, M Kondo… - Bioorganic & Medicinal …, 2017 - Elsevier
Vascular adhesion protein-1 (VAP-1) is a promising therapeutic target for the treatment of diabetic nephropathy. Here, we conducted structural optimization of the glycine amide …
Number of citations: 4 www.sciencedirect.com
JL Koniarczyk - 2019 - search.proquest.com
Pyridines and diazines are ubiquitous in pharmaceuticals, agrochemicals, and materials. Therefore, methods to functionalize these structural motifs are increasingly valuable. We have …
Number of citations: 2 search.proquest.com

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